molecular formula C13H9N5 B2380335 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-39-8

7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2380335
CAS No.: 320417-39-8
M. Wt: 235.25
InChI Key: BPTOYHTWFIZGCH-UHFFFAOYSA-N
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Description

7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered interest due to its potential biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.

Mechanism of Action

Target of Action

The primary targets of 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

It has been suggested that the compound may have antimicrobial activity , indicating that it could interfere with bacterial growth and replication pathways.

Pharmacokinetics

The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas of active research .

Result of Action

Preliminary studies suggest that the compound may have antimicrobial activity , indicating that it could inhibit the growth of certain bacteria at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how it is metabolized in the body .

Biochemical Analysis

Biochemical Properties

As an analogue of purine, pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse biological activities . The specific enzymes, proteins, and other biomolecules that 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile interacts with are yet to be identified.

Cellular Effects

Preliminary studies suggest that pyrazolo[1,5-a]pyrimidines may have cytotoxic activity against certain types of carcinoma cells

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be thoroughly investigated. Current information suggests that it has a storage temperature of 28°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of appropriate aminoazoles with ethoxymethylenmalononitrile in the presence of a solvent like ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste. Deep eutectic solvents (DES) have been explored for their advantages in providing high yields and scalable processes .

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • Pyrazolo[3,4-d]pyrimidines

Uniqueness

7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities. Its phenyl group at the 6-position and amino group at the 7-position contribute to its distinct pharmacological profile compared to other pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

7-amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5/c14-6-10-7-17-18-12(15)11(8-16-13(10)18)9-4-2-1-3-5-9/h1-5,7-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTOYHTWFIZGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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